molecular formula C13H18N4O B6810441 N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

Cat. No.: B6810441
M. Wt: 246.31 g/mol
InChI Key: HFDSGHQUISFXPL-UHFFFAOYSA-N
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Description

N-(3-bicyclo[310]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a complex organic compound featuring a bicyclic hexane structure fused with a pyrimidine ring

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-7-3-11(17-13(14-2)15-7)12(18)16-10-5-8-4-9(8)6-10/h3,8-10H,4-6H2,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDSGHQUISFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the (3 + 2) annulation process and employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.1.0]hexane derivatives and pyrimidine-based molecules. Examples include:

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is unique due to its combination of a bicyclic hexane structure with a pyrimidine ring. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

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